1-methyl-2-(2-nitroethenyl)benzene
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Overview
Description
1-methyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of nitrostyrene, characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2-(2-nitroethenyl)benzene can be synthesized through the aldol condensation of nitromethane and benzaldehyde. The reaction is typically carried out in methanol (MeOH) with sodium hydroxide (NaOH) as a base. The mixture is cooled to 0°C, and an aqueous solution of NaOH is added slowly. The reaction is stirred for an additional 30 minutes at 0-5°C before being diluted with water and extracted .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be reduced to form 1-methyl-2-(2-aminoethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) and iron (Fe) catalyst.
Major Products Formed
Reduction: 1-Methyl-2-(2-aminoethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-methyl-2-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial properties, particularly against drug-resistant pathogens.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate biofilm formation and virulence factor production in bacteria . This disruption can enhance the susceptibility of bacteria to antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrovinyl)benzene: Lacks the methyl group on the benzene ring.
1-Methyl-4-(2-nitrovinyl)benzene: The nitrovinyl group is positioned differently on the benzene ring
Uniqueness
1-methyl-2-(2-nitroethenyl)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the nitrovinyl group at the 2-position provides distinct steric and electronic effects compared to other nitrostyrene derivatives.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-methyl-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
HOATZZMHBCWHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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